molecular formula C12H15NO5 B113065 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid CAS No. 83349-20-6

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid

Cat. No.: B113065
CAS No.: 83349-20-6
M. Wt: 253.25 g/mol
InChI Key: FHBQZMZFAJJFDA-UHFFFAOYSA-N
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Description

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is an organic compound with the molecular formula C12H15NO4. It is a derivative of butanoic acid, featuring a benzyloxycarbonyl group attached to the amino group and a hydroxyl group on the third carbon atom. This compound is known for its applications in organic synthesis and pharmaceutical research .

Mechanism of Action

Target of Action

It’s known that this compound is a type of organoboron reagent , which are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in the formation of carbon-carbon bonds .

Mode of Action

The mode of action of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the organoboron reagent interacts with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group to the palladium .

Biochemical Pathways

In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of new carbon-carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific molecules being coupled.

Pharmacokinetics

The compound’s lipophilicity and molecular weight (2392443 g/mol ) could potentially influence its bioavailability.

Result of Action

As an organoboron reagent, it could potentially contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions . This could result in the synthesis of new organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions in which it participates are known to be exceptionally mild and tolerant of various functional groups . Additionally, the compound’s stability could be affected by factors such as temperature, pH, and the presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. One common method includes the reaction of 4-amino-3-hydroxybutanoic acid with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Uniqueness: 4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid is unique due to the presence of both a benzyloxycarbonyl-protected amino group and a hydroxyl group, providing versatility in chemical reactions and applications. Its structure allows for selective modifications and interactions, making it valuable in various fields of research and industry .

Properties

IUPAC Name

3-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-10(6-11(15)16)7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBQZMZFAJJFDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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